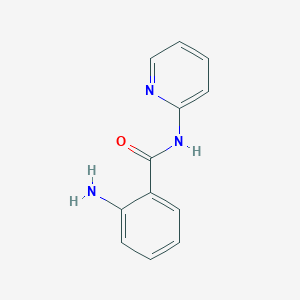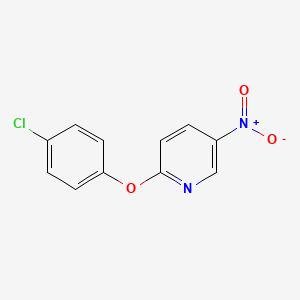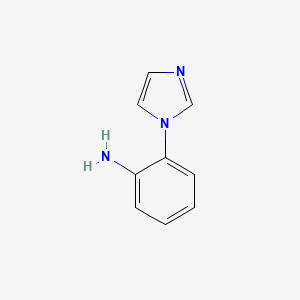
2-(1H-咪唑-1-基)苯胺
描述
2-(1H-imidazol-1-yl)aniline is an organic compound that features an imidazole ring attached to an aniline moiety. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique reactivity and biological activity to the compound.
科学研究应用
2-(1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
Target of Action
Imidazole, a core component of this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, they can act as ligands, forming complexes with metal ions . They can also interact with biological macromolecules, such as proteins and nucleic acids .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .
Action Environment
It is known that the chemical properties of imidazole derivatives, such as their solubility and reactivity, can be influenced by factors such as ph and temperature .
生化分析
Biochemical Properties
2-(1H-imidazol-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-(1H-imidazol-1-yl)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-(1H-imidazol-1-yl)aniline has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(1H-imidazol-1-yl)aniline can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
The mechanism of action of 2-(1H-imidazol-1-yl)aniline at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes. Additionally, 2-(1H-imidazol-1-yl)aniline can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-imidazol-1-yl)aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1H-imidazol-1-yl)aniline in in vitro studies has shown that it can lead to sustained changes in cellular function, such as prolonged activation of certain signaling pathways and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent.
Metabolic Pathways
2-(1H-imidazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-(1H-imidazol-1-yl)aniline within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(1H-imidazol-1-yl)aniline within tissues can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-(1H-imidazol-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)aniline typically involves the reaction of aniline with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with an imidazole derivative in the presence of a base. The reaction can be carried out in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(1H-imidazol-1-yl)aniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to accelerate the reaction and improve selectivity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
化学反应分析
Types of Reactions: 2-(1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit enhanced biological or chemical properties .
相似化合物的比较
- 2-(1H-imidazol-1-yl)methylbenzene
- 4-(1H-imidazol-1-yl)aniline
- 2-(1H-imidazol-1-yl)phenol
Comparison: 2-(1H-imidazol-1-yl)aniline is unique due to the presence of both an imidazole ring and an aniline moiety, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
2-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVECTIQVQPUSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313143 | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26286-54-4 | |
| Record name | 26286-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(1H-imidazol-1-yl)aniline in the synthesis of imidazoquinoxalines and spiroquinoxalinones?
A1: 2-(1H-imidazol-1-yl)aniline serves as a crucial starting material in the synthesis of imidazoquinoxalines and spiroquinoxalinones. The research demonstrates its reactivity with various aldehydes in the presence of Wang-OSO3H catalyst, facilitating a Pictet-Spengler reaction. This reaction leads to the formation of the desired imidazoquinoxaline or spiroquinoxalinone structures depending on the aldehyde used [].
Q2: Are there any studies on the structure-activity relationship (SAR) of 2-(1H-imidazol-1-yl)aniline derivatives in this specific reaction?
A2: The research paper primarily focuses on establishing the synthetic methodology using 2-(1H-imidazol-1-yl)aniline []. While it showcases the successful reaction with various aldehydes, it doesn't delve into a detailed SAR study exploring how modifications to the 2-(1H-imidazol-1-yl)aniline structure itself might affect the reaction outcome or the properties of the final products. Further research would be needed to explore the impact of different substituents on the 2-(1H-imidazol-1-yl)aniline scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


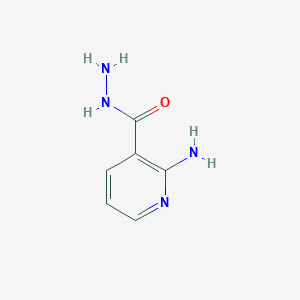
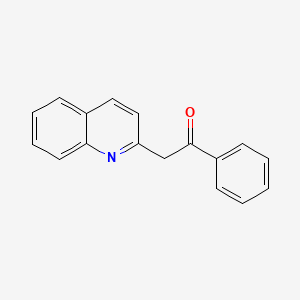
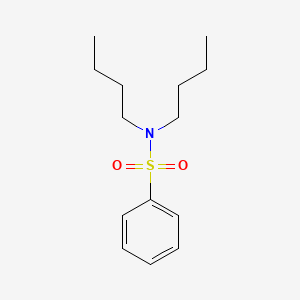
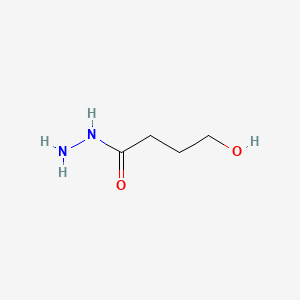
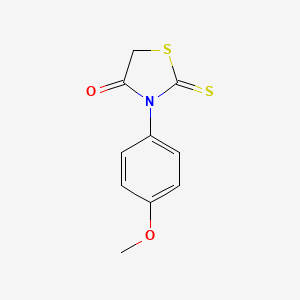
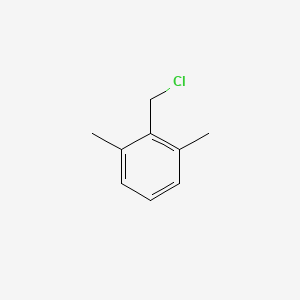
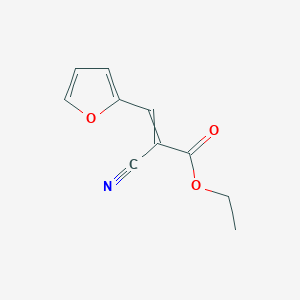
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)


![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
